Diisoheptyl phthalate

説明

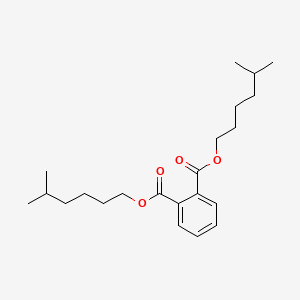

Structure

3D Structure

特性

IUPAC Name |

bis(5-methylhexyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-17(2)11-7-9-15-25-21(23)19-13-5-6-14-20(19)22(24)26-16-10-8-12-18(3)4/h5-6,13-14,17-18H,7-12,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKELNIPLHQEBJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872297 | |

| Record name | Bis(5-methylhexyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Reference #1] | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000007 [mmHg] | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

41451-28-9, 71888-89-6, 90937-19-2 | |

| Record name | Di-(5-methylhexyl)phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(5-methylhexyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOHEPTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JJP9B98FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Diisoheptyl Phthalate

Abstract

Diisoheptyl phthalate (DIHP), a key plasticizer, is essential for imparting flexibility and durability to a range of polymers, most notably polyvinyl chloride (PVC). Its industrial production hinges on a robust and efficient synthesis followed by a stringent purification process to meet high-purity standards. This guide provides a comprehensive technical overview of the prevailing methodologies for the synthesis and purification of DIHP. We will delve into the core chemistry of esterification, explore the critical role of catalysts, detail the multi-stage purification process required to remove impurities, and outline the analytical techniques for quality assurance. This document is intended for researchers, chemists, and process engineers engaged in the fields of polymer chemistry and industrial organic synthesis.

Introduction to Diisoheptyl Phthalate

Diisoheptyl phthalate (DIHP) is a high-molecular-weight ortho-phthalate, specifically a diester of phthalic acid and isoheptyl alcohol.[1] Structurally, it consists of a benzene-1,2-dicarboxylate core with two branched C7 alkyl chains. This molecular structure is key to its function as a plasticizer, where it integrates into the polymer matrix, disrupting intermolecular forces and thereby increasing flexibility. DIHP is valued for its low volatility, good thermal stability, and compatibility with a variety of resins.

Table 1: Physicochemical Properties of Diisoheptyl Phthalate

| Property | Value |

| Chemical Formula | C22H34O4 |

| Molar Mass | 362.51 g/mol |

| Appearance | Colorless, odorless liquid[2] |

| Density | ~0.99 g/cm³ at 20°C[1][3] |

| Boiling Point | ~398°C at 101.3 kPa[3] |

| Flash Point | 113°C to >190°C[1][3] |

| Water Solubility | Very low (e.g., 0.01 mg/L at 25°C)[3] |

| CAS Number | 71888-89-6[3] |

Synthesis of Diisoheptyl Phthalate: The Esterification Pathway

The commercial synthesis of DIHP is almost exclusively achieved through the direct esterification of phthalic anhydride with isoheptyl alcohol.[3] This reaction is a classic example of Fischer-Speier esterification, driven to completion by the removal of the water byproduct.

Reaction Chemistry and Mechanism

The synthesis is a two-stage process.[4][5]

-

Monoester Formation: The first step is the rapid and exothermic alcoholysis of the phthalic anhydride ring by one molecule of isoheptyl alcohol. This reaction forms the mono-isoheptyl phthalate intermediate and does not typically require a catalyst.[4][5]

-

Diester Formation: The second, slower step is the esterification of the monoester's remaining carboxylic acid group with a second molecule of isoheptyl alcohol to yield DIHP and water. This stage is reversible and requires a catalyst to achieve a reasonable reaction rate and high conversion.[4][5]

To drive the equilibrium towards the product side, the water formed during the reaction is continuously removed, often by azeotropic distillation using a solvent like toluene or by operating the reactor under vacuum.

Catalysis in DIHP Synthesis

The choice of catalyst is critical for optimizing the reaction rate, minimizing side reactions, and simplifying downstream purification.

-

Brønsted Acids (e.g., Sulfuric Acid, p-Toluenesulfonic Acid): These are traditional, effective catalysts. However, their high acidity can lead to dehydration of the alcohol, forming ethers and olefins as byproducts. They are also corrosive, requiring specialized equipment, and must be neutralized post-reaction, which generates waste salts.[6]

-

Lewis Acids (e.g., Tin and Titanium Compounds): Organotitanates, such as tetraisopropyl titanate or tetrabutyl titanate (TnBT), are widely used in modern industrial processes.[7] They offer high catalytic activity and selectivity with fewer side reactions compared to strong acids.[7] Lewis acid catalysts activate the carbonyl group of the monoester, making it more susceptible to nucleophilic attack by the alcohol. Post-reaction, titanate catalysts can be hydrolyzed to form solid titanium dioxide, which can be removed by filtration.[7]

Table 2: Comparison of Common Catalysts for Phthalate Ester Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acids | H2SO4, PTSA | High activity, low cost. | Corrosive, promotes side reactions, requires neutralization.[6] |

| Lewis Acids | Tetraisopropyl Titanate | High selectivity, high yield, fewer byproducts, less corrosive.[7] | Higher cost, can hydrolyze to gels that are difficult to filter.[8] |

Step-by-Step Laboratory Synthesis Protocol

This protocol describes a typical laboratory-scale synthesis using a titanate catalyst.

-

Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

-

Charge Reactants: Charge the flask with phthalic anhydride (1.0 mol), isoheptyl alcohol (2.2-2.5 mol, an excess is used to drive the reaction), and a suitable catalyst such as tetraisopropyl titanate (0.1-0.3% by weight of reactants).

-

Heating and Reaction: Heat the mixture with stirring. The reaction typically commences around 140-160°C. Gradually increase the temperature to 180-220°C. Water will begin to co-distill with the excess alcohol and be collected in the Dean-Stark trap.

-

Monitoring Reaction Progress: Monitor the reaction by measuring the amount of water collected or by periodically taking samples and analyzing the acid value. The reaction is considered complete when the theoretical amount of water has been collected and the acid value drops below a target threshold (e.g., <0.1 mg KOH/g).

-

Cooling: Once the reaction is complete, cool the reactor contents to below 100°C. The resulting product is crude DIHP, containing excess alcohol, catalyst residues, and other byproducts.

Purification of Diisoheptyl Phthalate

Achieving the high purity (>99.5%) required for most applications necessitates a multi-step purification process to remove unreacted starting materials, catalyst residues, and colored byproducts.[3] The typical industrial purification sequence involves neutralization, alcohol stripping, vacuum distillation, and an adsorbent treatment.[6][9]

Post-Reaction Work-up: Neutralization and Alcohol Removal

-

Catalyst Neutralization: If an acid catalyst was used, the crude ester is first washed with a dilute alkaline solution (e.g., sodium carbonate or sodium hydroxide) to neutralize the residual acidity.[6][8] This is followed by washing with water to remove the resulting salts. For titanate catalysts, this step may be replaced by hydrolysis and filtration.

-

Excess Alcohol Stripping: The unreacted isoheptyl alcohol must be removed. This is accomplished via steam or vacuum stripping.[6] The crude ester is heated under vacuum, and often steam is sparged through the liquid to help carry over the volatile alcohol, which is then condensed and recovered for reuse.[3][9]

High-Vacuum Distillation

Distillation is the primary method for separating the high-boiling DIHP from lower-boiling impurities and non-volatile residues.[9][10]

-

Principle: Due to its high boiling point, DIHP must be distilled under high vacuum (e.g., 1-10 mmHg) to lower the boiling temperature and prevent thermal decomposition, which can cause discoloration and the formation of degradation byproducts.[11]

-

Procedure: The stripped crude ester is fed into a distillation column. The DIHP fraction is collected at a specific temperature and pressure range, leaving behind heavy ends and catalyst residues in the reboiler.

Adsorbent Treatment

For applications requiring exceptional clarity and colorlessness, a final polishing step using adsorbents is employed.

-

Principle: The purified DIHP is passed through a bed of activated carbon, silica gel, or bleaching earth.[9][12] These materials have a high surface area and are effective at adsorbing residual color bodies, polar impurities, and trace contaminants.[13][14]

-

Procedure: The warm, distilled DIHP is pumped through a column packed with the adsorbent material. The product is then filtered through a fine filter press to remove any adsorbent particles before final storage.

Overall Synthesis and Purification Workflow

The entire process, from raw materials to the final purified product, can be visualized as a continuous workflow.

Caption: Workflow for DIHP Synthesis and Purification.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the final product meets specifications. Gas chromatography (GC) is the primary analytical technique for determining the purity of DIHP.[15][16]

-

Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) and a low-polarity capillary column (e.g., 5% phenyl methylpolysiloxane) is typically used.[15] The method can accurately quantify the DIHP content (assay) and identify and quantify residual isoheptyl alcohol and other related impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used for purity assessment, particularly for non-volatile impurities.[17][18] A reversed-phase C18 column is commonly employed.[18]

-

Color Measurement: The APHA (Hazen) color scale is used to quantify the color of the final product, which is a key quality parameter.

-

Acid Value Titration: This measures the amount of residual acidity, indicating the completeness of the reaction and the effectiveness of the neutralization step.

Table 3: Typical GC Parameters for DIHP Purity Analysis

| Parameter | Setting |

| Instrument | Gas Chromatograph with FID |

| Column | 30 m x 0.25 mm ID, 0.25 µm film, 5% Phenyl Methylpolysiloxane |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 280°C |

| Detector Temp. | 300°C |

| Oven Program | 150°C (hold 1 min), ramp at 15°C/min to 300°C (hold 10 min) |

| Injection Mode | Split (e.g., 50:1) |

Safety, Handling, and Environmental Considerations

-

Handling: Standard chemical handling precautions should be observed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[19] Work should be conducted in a well-ventilated area.[19]

-

Storage: DIHP should be stored in tightly closed containers in a dry, well-ventilated place.[19]

-

Environmental: While DIHP has low acute toxicity, phthalates as a class are under environmental scrutiny.[3] Therefore, process waste streams, including aqueous washes and distillation residues, must be managed and disposed of in accordance with local environmental regulations. The recovery and recycling of excess isoheptyl alcohol is a key aspect of making the process more sustainable and economical.[9]

Conclusion

The synthesis and purification of diisoheptyl phthalate is a well-established industrial process that relies on the principles of catalyzed esterification followed by a rigorous, multi-stage purification train. The selection of an appropriate catalyst, typically a modern organotitanate, is crucial for achieving high yields and minimizing byproduct formation. Subsequent purification via neutralization, stripping, high-vacuum distillation, and adsorbent treatment ensures the final product meets the stringent purity and color specifications demanded by the polymer industry. Continuous process optimization and adherence to strict quality control and safety protocols are paramount for the efficient and responsible production of this important plasticizer.

References

- CN105237394A - Preparation method of diisobutyl phthalate - Google Patents. Google Patents.

- CN102229532B - Preparation method of diallyl phthalate - Google Patents. Google Patents.

-

Diisobutyl phthalate | C16H22O4 | CID 6782 - PubChem. NIH. Available at: [Link]

-

Advanced synthesis of dioctyl phthalate (DOP) and dibutyl ph | 1090 - TSI Journals. TSI Journals. Available at: [Link]

-

Diisoheptyl phthalate - Wikipedia. Wikipedia. Available at: [Link]

-

Synthesis of di-n-butyl phthalate and di-isobutyl phthalate over sulphuric acid catalyst Kinetic investigations | Request PDF. ResearchGate. Available at: [Link]

-

Diisoheptyl Phthalate - Australian Industrial Chemicals Introduction Scheme (AICIS). AICIS. Available at: [Link]

- CN105308017A - Method for purifying dioctyl phthalate - Google Patents. Google Patents.

- CN102295989B - Method for removing phthalate ester substances in animal and vegetable oil - Google Patents. Google Patents.

-

Purification of diphenyl phthalates - European Patent Office - EP 0343916 B1. Googleapis.com. Available at: [Link]

-

(PDF) Extraction and determination methods of phthalates. ResearchGate. Available at: [Link]

-

(PDF) Toxicity review of diisoheptyl phthalate (DiHP). ResearchGate. Available at: [Link]

-

Methods for the determination of phthalates in food. JRC Publications Repository. Available at: [Link]

-

Catalytic upcycling of phthalate plasticizers. KU Leuven. Available at: [Link]

-

Method Development for Analysis A of Phthalates s by HPLC. OPUS Open Portal to University Scholarship. Available at: [Link]

-

Diheptyl phthalate | C22H34O4 | CID 19284 - PubChem. NIH. Available at: [Link]

-

8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Sunresin. Available at: [Link]

-

Diisoheptyl phthalate - Scientific Polymer Products, Inc. Scientific Polymer Products, Inc. Available at: [Link]

-

Adsorption of Phthalate Acid Esters by Activated Carbon: The Overlooked Role of the Ethanol Content. MDPI. Available at: [Link]

-

Removal of phthalate on modified activated carbon: Application to the treatment of industrial wastewater | Request PDF. ResearchGate. Available at: [Link]

Sources

- 1. Diisoheptyl phthalate - Wikipedia [en.wikipedia.org]

- 2. Diheptyl phthalate | C22H34O4 | CID 19284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN105237394A - Preparation method of diisobutyl phthalate - Google Patents [patents.google.com]

- 7. tsijournals.com [tsijournals.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Diisobutyl phthalate | C16H22O4 | CID 6782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN102229532B - Preparation method of diallyl phthalate - Google Patents [patents.google.com]

- 11. CN102295989B - Method for removing phthalate ester substances in animal and vegetable oil - Google Patents [patents.google.com]

- 12. CN105308017A - Method for purifying dioctyl phthalate - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 16. zaguan.unizar.es [zaguan.unizar.es]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. opus.govst.edu [opus.govst.edu]

- 19. scipoly.com [scipoly.com]

Navigating the Degradation Landscape of Diisoheptyl Phthalate: A Technical Guide

Abstract

Diisoheptyl phthalate (DIHP), a significant plasticizer, has garnered increasing attention due to its widespread environmental presence and potential biological impacts. Understanding its degradation pathways and the resulting byproducts is paramount for comprehensive risk assessment and the development of effective remediation strategies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the biotic and abiotic degradation of DIHP. We will delve into the core chemical transformations, identify key metabolic and environmental byproducts, and present robust, field-proven experimental protocols for the elucidation of these processes. This guide is structured to offer not just a list of procedures, but a foundational understanding of the causality behind experimental design, ensuring scientific integrity and the generation of trustworthy, reproducible data.

Introduction to Diisoheptyl Phthalate (DIHP)

Diisoheptyl phthalate is a complex mixture of isoheptyl esters of phthalic acid, primarily used to impart flexibility to polyvinyl chloride (PVC) and other polymers.[1] Its molecular structure, characterized by branched seven-carbon alkyl chains, influences its physicochemical properties, including its lipophilicity and, consequently, its environmental fate and bioavailability. While not covalently bound to the polymer matrix, DIHP can leach into the environment, leading to its ubiquitous presence in various ecosystems.[2] The toxicological profile of phthalates, including DIHP, has raised concerns, with studies suggesting potential endocrine-disrupting effects.[3] Therefore, a thorough understanding of its degradation is crucial.

The degradation of DIHP, like other phthalate esters, is governed by two primary routes: biotic degradation, mediated by microorganisms, and abiotic degradation, which involves chemical processes such as hydrolysis and photolysis.[1] Both pathways lead to the breakdown of the parent compound into a series of intermediate byproducts, culminating in mineralization.

Biotic Degradation of Diisoheptyl Phthalate

Microbial degradation is a key process in the environmental attenuation of DIHP. A diverse range of bacteria and fungi possess the enzymatic machinery to utilize phthalates as a source of carbon and energy.[4] While specific studies on DIHP are limited, the degradation pathway can be reliably inferred from extensive research on other high-molecular-weight phthalates like di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP).[5]

The initial and often rate-limiting step in the aerobic biodegradation of DIHP is the enzymatic hydrolysis of one of the ester bonds by esterases or lipases.[6][7] This reaction yields mono-isoheptyl phthalate (MIHP) and isoheptyl alcohol. The MIHP is then further hydrolyzed to phthalic acid and another molecule of isoheptyl alcohol.

Phthalic acid is a central intermediate in the degradation of all phthalate esters.[8] Under aerobic conditions, it is further metabolized through a series of oxidation and ring-cleavage reactions. This process is initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of protocatechuic acid.[9] Protocatechuate then enters central metabolic pathways, such as the Krebs cycle, after ortho- or meta-cleavage of the aromatic ring, ultimately leading to mineralization to CO2 and water.[10][11]

Proposed Aerobic Biodegradation Pathway of Diisoheptyl Phthalate

Caption: Proposed aerobic biodegradation pathway of DIHP.

Abiotic Degradation of Diisoheptyl Phthalate

In addition to microbial activity, DIHP can be degraded by abiotic processes in the environment, primarily hydrolysis and photolysis.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For DIHP, this involves the cleavage of the ester bonds. The rate of hydrolysis is influenced by pH and temperature.[12] Generally, phthalate hydrolysis is slow under neutral environmental conditions but can be accelerated at acidic or alkaline pH.[13] Similar to biotic degradation, the initial hydrolysis product is mono-isoheptyl phthalate and isoheptyl alcohol, followed by the formation of phthalic acid.[14]

Photodegradation

Photodegradation involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Phthalates can undergo direct photolysis by absorbing UV light or indirect photolysis through reactions with photochemically generated reactive species like hydroxyl radicals (•OH).[15][16] Advanced Oxidation Processes (AOPs), such as the photo-Fenton reaction, can significantly enhance the degradation of phthalates in water treatment scenarios.[8] The photodegradation of phthalates can lead to a variety of byproducts through hydroxylation of the aromatic ring and oxidation of the alkyl chains.[17] For other phthalates, byproducts such as hydroxylated phthalates, benzoic acid, and ring-opening products have been identified.[17]

Major Byproducts of Diisoheptyl Phthalate Degradation

The identification and quantification of degradation byproducts are critical for a complete understanding of the environmental fate and potential toxicity of DIHP. While a comprehensive list of environmental degradation intermediates for DIHP is not yet available, studies on human metabolism have identified several key oxidative metabolites. These metabolites are formed as the body processes ingested DIHP and are excreted in urine. They serve as reliable biomarkers of exposure.

| Byproduct Name | Abbreviation | Chemical Formula | Notes |

| Mono-isoheptyl Phthalate | MIHP | C15H20O4 | Primary hydrolysis product in both biotic and abiotic degradation. |

| Phthalic Acid | PA | C8H6O4 | Central intermediate in most phthalate degradation pathways.[8] |

| Isoheptyl Alcohol | - | C7H16O | Released during the hydrolysis of ester bonds. |

| Monohydroxyheptyl Phthalate | MHHpP | C15H20O5 | Oxidative metabolite identified in human urine. |

| Mono-oxoheptyl Phthalate | MOHpP | C15H18O5 | Oxidative metabolite identified in human urine. |

| Monocarboxyhexyl Phthalate | MCHxP | C15H18O6 | Oxidative metabolite identified in human urine. |

Experimental Protocols for Studying DIHP Degradation

To ensure the generation of robust and reliable data, well-designed and validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key experiments in the study of DIHP degradation.

Protocol for Microbial Degradation of DIHP in a Soil Microcosm

This protocol outlines a method to assess the biodegradation of DIHP in a soil environment under controlled laboratory conditions.

Objective: To determine the rate of DIHP degradation by indigenous soil microorganisms and to identify major degradation byproducts.

Materials:

-

DIHP standard solution

-

Soil sample from a relevant environment

-

Sterile water

-

Mineral salts medium

-

Glass microcosms (e.g., Mason jars) with sealable lids

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Solid-phase extraction (SPE) cartridges

-

Appropriate organic solvents (e.g., hexane, acetone)

Procedure:

-

Microcosm Setup:

-

Weigh 100 g of sieved soil into each microcosm.

-

Prepare a DIHP spiking solution in a minimal amount of a suitable carrier solvent.

-

Spike the soil in each microcosm to achieve the desired final concentration of DIHP. Allow the solvent to evaporate completely in a fume hood.

-

Adjust the moisture content of the soil to 60% of its water-holding capacity with sterile water or mineral salts medium.

-

Prepare sterile control microcosms by autoclaving the soil before spiking.

-

Seal the microcosms and incubate them in the dark at a constant temperature (e.g., 25°C).

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 7, 14, 28, and 56 days), sacrifice triplicate microcosms from both the live and sterile treatments.

-

Homogenize the soil within each microcosm before taking a subsample for analysis.

-

-

Extraction and Cleanup:

-

Extract a 10 g subsample of soil with a suitable solvent mixture (e.g., 1:1 hexane:acetone) using sonication or accelerated solvent extraction.

-

Concentrate the extract and perform a cleanup step using solid-phase extraction (SPE) to remove interfering substances.

-

-

Analysis:

-

Analyze the cleaned extracts by GC-MS to identify and quantify DIHP and its degradation byproducts.

-

Use an internal standard for accurate quantification.

-

Identify byproducts by comparing their mass spectra to a library of known compounds and, if possible, by running authentic standards.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]

- 3. Critical Review on the Presence of Phthalates in Food and Evidence of Their Biological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biodegradation of Dibutyl Phthalate by the New Strain Acinetobacter baumannii DP-2 [mdpi.com]

- 6. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 7. Enhanced esterase activity during the degradation of dibutyl phthalate by Fusarium species in liquid fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microbial degradation of phthalates: biochemistry and environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. Engineering bacterial biocatalysts for the degradation of phthalic acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism and kinetics of phthalate monoester hydrolysis [morressier.com]

- 15. pure.ul.ie [pure.ul.ie]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

The following technical guide details the primary metabolites of Diisoheptyl phthalate (DIHP), focusing on metabolic pathways, analytical quantification, and biomonitoring applications.

Executive Summary

Diisoheptyl phthalate (DIHP) is a high-molecular-weight (HMW) phthalate plasticizer consisting of branched C7 isomers. While its production has decreased in Western markets due to regulatory shifts, it remains a contaminant of concern due to legacy products and imported plastics.

For researchers and drug development professionals, understanding DIHP metabolism is critical because the parent compound is not a valid biomarker. The primary target for biological monitoring is not the hydrolytic monoester, but rather the secondary oxidative metabolites. These oxidized derivatives possess longer elimination half-lives and are immune to external contamination during sample collection, serving as the definitive indicators of human exposure.

Metabolic Pathway Analysis

DIHP follows a classic metabolic trajectory characteristic of HMW phthalates (like DEHP and DiNP). The lipophilic nature of DIHP necessitates a two-phase biotransformation process to facilitate urinary excretion.

Phase I: Hydrolysis and Oxidation

Upon ingestion, intestinal lipases rapidly hydrolyze DIHP into its monoester, Mono-isoheptyl phthalate (MIHP) . However, MIHP is further metabolized because the C7 alkyl chain is sufficiently long to undergo extensive

The specific oxidative metabolites identified as robust biomarkers are:

-

Monohydroxyheptyl phthalate (MHHpP / OH-MIHP): Formed via hydroxylation of the alkyl side chain.

-

Mono-oxoheptyl phthalate (MOHpP / oxo-MIHP): Formed via dehydrogenation of the hydroxylated metabolite.

-

Monocarboxyhexyl phthalate (MCHxP / cx-MIHP): Formed via oxidation of the terminal alcohol to a carboxylic acid. Note that "carboxyhexyl" nomenclature implies a hexyl chain attached to a carboxyl group, preserving the total C7 backbone count.

Phase II: Conjugation

Virtually all oxidized metabolites undergo glucuronidation by UDP-glucuronosyltransferases (UGT) before excretion. In human urine, >90% of these metabolites exist as steroid-glucuronide conjugates.

Pathway Visualization

The following diagram illustrates the cascade from the parent diester to the urinary biomarkers.

Figure 1: Metabolic pathway of DIHP showing the transition from parent compound to oxidative biomarkers.

Toxicokinetics and Biomarker Selection

Selecting the correct biomarker is a decision based on abundance and half-life .

Relative Abundance in Urine

Recent biomonitoring data (Silva et al., 2019) indicates the following hierarchy of concentration in human urine:

| Metabolite | Abbreviation | Detection Rate | Geometric Mean (ng/mL)* | Utility |

| Monocarboxyhexyl phthalate | MCHxP | ~100% | 1.31 | Primary Biomarker (Long-term exposure) |

| Monohydroxyheptyl phthalate | MHHpP | ~100% | 0.59 | Secondary Biomarker (Recent exposure) |

| Mono-oxoheptyl phthalate | MOHpP | ~57% | 0.03 | Tertiary/Confirmatory |

*Data based on US population convenience samples (2018-2019).

Elimination Kinetics

-

Half-life (

): While specific DIHP data is limited, structural analogs (DEHP) suggest a biphasic elimination.-

Phase 1 (MIHP):

hours.[1] -

Phase 2 (Oxidized MCHxP):

hours.

-

-

Implication: MCHxP integrates exposure over a longer window (24-48 hours) compared to the hydrolytic monoester, reducing the impact of spot-sampling variability.

Analytical Methodology (LC-MS/MS)

To quantify these metabolites accurately, researchers must employ Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS).

Protocol Causality

-

Why Deconjugation? Metabolites are excreted as glucuronides. Direct analysis of free species would underestimate exposure by >90%.

-glucuronidase (E. coli or Helix pomatia) is essential to cleave the conjugate. -

Why Isotope Dilution? Matrix effects in urine (ion suppression) are severe. Deuterated internal standards (

-MHHpP or

Step-by-Step Workflow

-

Sample Aliquoting: Thaw urine; aliquot 1.0 mL.

-

Enzymatic Hydrolysis:

-

Add Ammonium Acetate buffer (pH 6.5).

-

Add

-glucuronidase enzyme. -

Incubate at 37°C for 90 minutes.

-

Checkpoint: Verify deconjugation efficiency using a conjugated standard (e.g., 4-methylumbelliferyl glucuronide).

-

-

Solid Phase Extraction (SPE):

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8 µm particle size.

-

Mobile Phase: Water (0.1% Acetic Acid) / Acetonitrile.

-

Ionization: ESI Negative Mode (Phthalate monoesters ionize best as

). -

Transitions (MRM): Monitor specific precursor/product ion pairs for MCHxP and MHHpP.

-

Analytical Workflow Diagram

Figure 2: Standardized analytical workflow for quantification of DIHP metabolites.

References

-

Silva, M. J., et al. (2019). "Urinary Concentrations of Diisoheptyl Phthalate Biomarkers in Convenience Samples of U.S. Adults in 2000 and 2018–2019."[5][6] Toxics.[7] Available at: [Link]

-

Koch, H. M., et al. (2005). "Di(2-ethylhexyl)phthalate (DEHP): human metabolism and internal exposure--an update and latest results." International Journal of Andrology. Available at: [Link]

-

Wittassek, M., et al. (2011). "Assessing exposure to phthalates - the human biomonitoring approach." Molecular Nutrition & Food Research. Available at: [Link]

-

Centers for Disease Control and Prevention (CDC). "Phthalates Factsheet." National Biomonitoring Program. Available at: [Link]

Sources

- 1. Di(2-ethylhexyl)phthalate (DEHP) metabolites in human urine and serum after a single oral dose of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Phthalates and phthalate alternatives have diverse associations with oxidative stress and inflammation in pregnant women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Di(2-ethylhexyl)phthalate (DEHP): human metabolism and internal exposure-- an update and latest results - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Diisoheptyl Phthalate (DIHP): A Technical Analysis of Endocrine Disruption

Executive Summary

Diisoheptyl phthalate (DIHP), a branched C7 phthalate ester, functions as a potent endocrine-disrupting chemical (EDC) primarily through the suppression of fetal testosterone production. Unlike classical anti-androgens that antagonize the androgen receptor (AR), DIHP operates via a "phthalate syndrome" mechanism: it targets fetal Leydig cells (FLCs) to downregulate the expression of critical genes involved in cholesterol transport and steroidogenesis. This technical guide delineates the molecular cascade of DIHP toxicity, its metabolic activation to mono-isoheptyl phthalate (MIHP), and the experimental frameworks required to validate its endocrine-disrupting potential.

Molecular Characterization & Metabolic Activation

DIHP is not the ultimate toxicant; it is a pro-toxicant requiring metabolic activation. Upon ingestion, DIHP undergoes rapid hydrolysis by non-specific lipases (primarily pancreatic lipase) in the gut and liver.

The Hydrolytic Pathway

The parent diester is cleaved into its respective monoester and an alcohol. For DIHP, the bioactive metabolite is Mono-isoheptyl phthalate (MIHP) .

-

Parent Compound: Diisoheptyl phthalate (C7-branched side chains).[1]

-

Enzyme: Pancreatic Lipase / Hepatic Carboxylesterases.

-

Primary Metabolite: Mono-isoheptyl phthalate (MIHP).

-

Secondary Metabolism: MIHP undergoes further oxidation (ω-oxidation and β-oxidation) of the alkyl side chain to form oxidative metabolites (e.g., OH-MIHP, cx-MIHP), which are excreted in urine.

Toxicological Relevance: Research indicates that the monoester (MIHP) is responsible for the Sertoli and Leydig cell toxicity. The length of the alkyl chain (C7) places DIHP in the "transitional" phthalate group (C4–C7), which exhibits the highest potency for testicular toxicity compared to short-chain (C1–C3) or long-chain (C8+) phthalates [1].

Mechanism of Action: The Phthalate Syndrome[2][3]

The core mechanism of DIHP is the inhibition of the steroidogenic machinery within Fetal Leydig Cells (FLCs) during the critical window of sexual differentiation (Gestational Days 15–19 in rats).

A. Suppression of Steroidogenic Genes

DIHP exposure leads to a significant reduction in the mRNA and protein levels of key enzymes required for testosterone biosynthesis.[2] This is distinct from AR antagonism (e.g., Flutamide); the receptor is functional, but the ligand (testosterone) is absent.

Key Genetic Targets:

-

StAR (Steroidogenic Acute Regulatory protein): The rate-limiting step in steroidogenesis. DIHP suppresses Star expression, preventing the transport of cholesterol from the outer to the inner mitochondrial membrane.

-

Cyp11a1 (P450scc): Converts cholesterol to pregnenolone.

-

Cyp17a1 (P450c17): Converts pregnenolone/progesterone to androgen precursors.

-

Scarb1 (SR-B1): The HDL receptor responsible for cholesterol uptake into Leydig cells.

B. Disruption of Insl3 Signaling

In addition to testosterone suppression, DIHP downregulates Insulin-like peptide 3 (Insl3) .

-

Function: Insl3 mediates the first phase of testicular descent (transabdominal).

-

Outcome: Suppression leads to cryptorchidism (undescended testes), a hallmark of the phthalate syndrome, independent of androgen signaling [2].

C. Oxidative Stress & Apoptosis

MIHP induces Reactive Oxygen Species (ROS) generation in testicular cells. This oxidative stress inhibits antioxidant enzymes (SOD1, GPX) and alters cell cycle regulators (downregulation of Ccnd2, Bcl-2; upregulation of Bax), leading to apoptosis of germ cells and gonocytes [3].

Visualization: The DIHP Toxicity Pathway

The following diagram illustrates the cascade from exposure to adverse reproductive outcomes.

Caption: Figure 1. The molecular pathogenesis of DIHP-induced reproductive toxicity, highlighting metabolic activation and gene suppression targets.

Comparative Toxicology: DIHP vs. DEHP

DIHP is structurally and functionally similar to Di(2-ethylhexyl) phthalate (DEHP), the reference standard for phthalate toxicity. Both induce the same spectrum of malformations, but potency varies based on alkyl chain length and branching.

Table 1: Comparative Toxicological Endpoints (Rodent Models)

| Parameter | Diisoheptyl Phthalate (DIHP) | Di(2-ethylhexyl) Phthalate (DEHP) | Mechanism Note |

| Carbon Chain | C7 (Branched) | C8 (Branched) | C4-C7 is the "sweet spot" for toxicity. |

| Target Organ | Testis (Sertoli/Leydig cells) | Testis (Sertoli/Leydig cells) | Both target FLCs. |

| Reproductive NOAEL | ~50–168 mg/kg/day [4] | ~5–10 mg/kg/day [5] | DEHP is generally more potent. |

| Reproductive LOAEL | ~220–750 mg/kg/day | ~10–30 mg/kg/day | |

| AGD Reduction | Yes (Significant) | Yes (Severe) | Marker of anti-androgenicity. |

| Insl3 Suppression | Presumed (Read-across) | Confirmed | Causes cryptorchidism. |

| Nipple Retention | Yes (Males) | Yes (Males) | Sign of demasculinization. |

Note: NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) values are derived from multi-generation reproductive toxicity studies in rats.

Experimental Workflows for Validation

To assess DIHP toxicity in a research or drug development setting, two primary assays are recommended: the H295R Steroidogenesis Assay (In Vitro) and the Rat In Utero Exposure Assay (In Vivo).

Protocol A: H295R Steroidogenesis Assay (OECD 456)

This assay detects substances that affect the synthesis of steroid hormones like testosterone and estradiol.

-

Cell Culture:

-

Use NCI-H295R human adrenocortical carcinoma cells.

-

Media: DMEM/F12 supplemented with Nu-Serum (2.5%) and ITS+ Premix.

-

-

Seeding:

-

Seed cells in 24-well plates at

cells/mL. -

Incubate for 24 hours to allow attachment.

-

-

Dosing:

-

Prepare DIHP/MIHP stock in DMSO.

-

Dose cells with 0.1, 1, 10, and 100 µM of MIHP (metabolite is preferred for in vitro accuracy).

-

Include a Solvent Control (0.1% DMSO) and a Positive Control (Forskolin or Prochloraz).

-

-

Incubation:

-

Incubate for 48 hours at 37°C, 5% CO2.

-

-

Analysis:

-

Collect supernatant.

-

Quantify Testosterone and Estradiol via LC-MS/MS or validated ELISA.

-

Viability Check: Perform MTT or cytotoxicity assay on the cell monolayer to ensure reductions in hormone levels are not due to cell death.

-

Protocol B: In Utero Exposure (Phthalate Syndrome Model)

This is the gold standard for confirming developmental reproductive toxicity.

-

Animals: Pregnant Sprague-Dawley rats.

-

Dosing Window: Administer DIHP via oral gavage (corn oil vehicle) from Gestational Day (GD) 12 to GD 21. This covers the "masculinization programming window."

-

Dose Groups: Vehicle, 100, 300, 600 mg/kg/day.

-

Evaluation (Post-Natal Day 1-2):

-

AGD Measurement: Measure Anogenital Distance using vernier calipers. Normalize to body weight (

). -

Nipple Retention: Count areolae/nipples in male pups (should be zero).

-

-

Molecular Analysis (GD 19):

-

Sacrifice a subset of dams on GD 19.

-

Isolate fetal testes.

-

Perform RT-qPCR for Star, Cyp11a1, and Insl3 to confirm mechanism.

-

Workflow Visualization: H295R Assay

Caption: Figure 2. Step-by-step workflow for the OECD 456 H295R Steroidogenesis Assay to validate DIHP endocrine disruption.

References

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2008).[3] Diisoheptyl phthalate: Existing Chemical Hazard Assessment Report.[3] Australian Government.[3] Link

-

Wilson, V. S., et al. (2004). Phthalate Ester-Induced Gubernacular Lesions are Associated with Reduced Insl3 Gene Expression in the Fetal Rat Testis. Toxicology Letters, 146(3), 207-215. Link

-

Wang, Y., et al. (2012). Mono-(2-ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles.[4] Biology of Reproduction, 87(6), 152. Link

-

McKee, R. H., et al. (2006).[3] An assessment of the potential developmental and reproductive toxicity of di-isoheptyl phthalate in rodents. Reproductive Toxicology, 21(3), 241-252.[3] Link

-

Blystone, C. R., et al. (2010).[5] Determination of the Di-(2-Ethylhexyl) Phthalate NOAEL for Reproductive Development in the Rat. Toxicological Sciences, 116(1), 290-299. Link

Sources

- 1. An assessment of the potential developmental and reproductive toxicity of di-isoheptyl phthalate in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciensage.info [sciensage.info]

- 3. cpsc.gov [cpsc.gov]

- 4. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Navigating the Genotoxic Landscape of Diisoheptyl Phthalate: A Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Diisoheptyl phthalate (DIHP), a plasticizer utilized in a variety of commercial and consumer products, has come under scientific scrutiny to ascertain its safety profile, particularly concerning its potential for genotoxicity. This technical guide provides an in-depth examination of the genotoxicity studies of DIHP, offering a synthesis of current data, detailed experimental protocols for key assays, and an exploration of the mechanistic underpinnings of its biological activity. As professionals in the field of drug development and chemical safety assessment, a comprehensive understanding of the methodologies and the interpretation of their results is paramount. This document is structured to provide not only the established facts but also the scientific rationale behind the selection and execution of a standard genotoxicity testing battery.

Introduction to Diisoheptyl Phthalate and the Imperative of Genotoxicity Assessment

Diisoheptyl phthalate (DIHP) belongs to the family of ortho-phthalates, specifically categorized among the 'transitional' phthalates, which are characterized by branched ester side chains with a carbon backbone of predominantly six carbons.[1] Its use as a plasticizer necessitates a thorough evaluation of its potential to interact with genetic material, a critical component of its overall toxicological profile. Genotoxicity assessment is a cornerstone of chemical safety evaluation, as substances that can alter DNA have the potential to be carcinogenic or induce heritable mutations.

The standard approach to genotoxicity testing involves a battery of in vitro and in vivo assays designed to detect different genotoxic endpoints, including gene mutations, chromosomal damage, and DNA strand breaks. A crucial aspect of in vitro testing is the inclusion of a metabolic activation system, typically a liver homogenate fraction (S9), to mimic the metabolic processes that occur in the body, which can either detoxify a substance or convert it into a more reactive, genotoxic metabolite.

Core Genotoxicity Assays for DIHP: Methodologies and Findings

Based on available regulatory assessments, the genotoxicity of DIHP has been evaluated using a standard battery of in vitro tests. The following sections will detail the principles, step-by-step protocols, and the reported findings for DIHP in these key assays.

Bacterial Reverse Mutation Assay (Ames Test)

Principle and Rationale: The Ames test is a widely used initial screening assay for identifying substances that can cause gene mutations. The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) due to a mutation in the genes responsible for its synthesis. The principle of the test is to detect mutations that revert the original mutation, restoring the bacteria's ability to synthesize the essential amino acid and thus grow on a medium lacking it.[2] The inclusion of strains with different types of mutations allows for the detection of both base-pair substitution and frameshift mutagens.

Experimental Workflow: Ames Test

Caption: A generalized workflow for the Bacterial Reverse Mutation (Ames) Test.

Detailed Protocol (Adapted from OECD Guideline 471):

-

Strain Preparation: Select at least five tester strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101). Culture the strains overnight in nutrient broth to reach a sufficient cell density.

-

Metabolic Activation: Prepare the S9 fraction from the livers of rats induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+, G6P), and buffer.

-

Dose Selection: Based on a preliminary toxicity test, select at least five different concentrations of DIHP to be tested. For non-toxic substances, the maximum recommended concentration is 5000 µ g/plate .[3]

-

Plate Incorporation Method:

-

To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the DIHP test solution, and 0.5 mL of S9 mix (for metabolically activated conditions) or buffer (for non-activated conditions).

-

Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48 to 72 hours.[2]

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies to at least twice the background (solvent control) count for at least one strain, with or without metabolic activation.

Findings for Diisoheptyl Phthalate:

DIHP was reported to be non-mutagenic in S. typhimurium reverse mutation assays using strains TA98, TA100, TA1535, 1537, and 1538, at concentrations up to 5000 µg/mL, both with and without S9 metabolic activation.[1]

| Assay | Strains | Concentration Range | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation | S. typhimurium TA98, TA100, TA1535, TA1537, TA1538 | Up to 5000 µg/mL | With and Without S9 | Negative | [1] |

In Vitro Mammalian Chromosomal Aberration Test

Principle and Rationale: This assay is designed to identify substances that cause structural damage to chromosomes in cultured mammalian cells.[4][5] Chromosomal aberrations are changes in the normal structure of a chromosome and can be of two types: chromosome-type (both chromatids are affected) and chromatid-type (only one chromatid is affected). The presence of such aberrations is a hallmark of genotoxicity and is associated with carcinogenesis.[6] The assay is conducted using established cell lines, such as Chinese Hamster Ovary (CHO) cells, or primary cell cultures like human peripheral blood lymphocytes.[5]

Experimental Workflow: Chromosomal Aberration Test

Caption: A generalized workflow for the In Vitro Mammalian Chromosomal Aberration Test.

Detailed Protocol (Adapted from OECD Guideline 473):

-

Cell Culture: Culture CHO cells in a suitable medium until they reach a sufficient number for the experiment.

-

Exposure: Seed the cells into culture vessels and allow them to attach. Expose the cells to at least three concentrations of DIHP, along with negative (solvent) and positive controls, under two conditions:

-

Short-term treatment with S9: Expose for 3-6 hours in the presence of S9 mix.

-

Short-term treatment without S9: Expose for 3-6 hours without S9 mix.

-

Continuous treatment without S9: Expose for the duration of the cell cycle (e.g., 20-24 hours).

-

-

Metaphase Arrest: At a predetermined time after the start of treatment (typically corresponding to 1.5-2 normal cell cycle lengths), add a metaphase-arresting substance (e.g., colcemid or colchicine) to the cultures.

-

Harvesting and Slide Preparation:

-

Harvest the cells by trypsinization.

-

Treat the cells with a hypotonic solution (e.g., 0.075M KCl) to swell the cells and disperse the chromosomes.

-

Fix the cells in a mixture of methanol and acetic acid.

-

Drop the fixed cell suspension onto clean glass slides and allow to air dry.

-

-

Staining and Analysis: Stain the slides with a suitable stain (e.g., Giemsa). Analyze at least 200 well-spread metaphases per concentration for the presence of structural chromosomal aberrations.

-

Data Analysis: A substance is considered positive if it produces a concentration-dependent increase in the percentage of cells with structural aberrations, and the increase is statistically significant compared to the negative control.

Findings for Diisoheptyl Phthalate:

DIHP did not induce chromosomal aberrations in Chinese hamster ovary (CHO) cells at concentrations up to 4990 µg/mL.[1]

| Assay | Cell Line | Concentration Range | Metabolic Activation | Result | Reference |

| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) | Up to 4990 µg/mL | Not specified, but standard protocols include both with and without S9 | Negative | [1] |

In Vivo Genotoxicity and Mechanistic Considerations

While the in vitro data for DIHP in the Ames and chromosomal aberration tests are negative, it is crucial to consider the potential for in vivo specific effects and indirect mechanisms of genotoxicity.

Hepatic DNA Synthesis

Observation and Rationale: In vivo studies in rats and mice have reported that DIHP caused significant elevations in hepatic DNA synthesis.[1] Increased DNA synthesis outside of the normal cell cycle, known as unscheduled DNA synthesis (UDS), is an indicator of DNA repair following DNA damage.[7][8] Therefore, this finding warrants further investigation into the potential for DIHP to cause DNA damage in the liver.

Relevant Assay: Unscheduled DNA Synthesis (UDS) Test

Principle: The in vivo UDS test measures DNA repair synthesis in the liver cells of animals exposed to a test substance.[9] Animals are treated with the test substance, and then their liver cells are isolated and incubated with radiolabeled thymidine. Cells that are not in the S-phase of the cell cycle will only incorporate the labeled thymidine if they are repairing damaged DNA.[7] The amount of incorporated radioactivity is quantified by autoradiography.[9]

Experimental Workflow: In Vivo UDS Test

Caption: A generalized workflow for the In Vivo Unscheduled DNA Synthesis (UDS) Test.

Detailed Protocol (Adapted from OECD Guideline 486):

-

Animal Dosing: Administer DIHP to rats, typically by oral gavage, at a minimum of two dose levels.[9]

-

Hepatocyte Isolation: At a specified time after dosing (e.g., 2-4 hours or 12-16 hours), anesthetize the animals and perfuse the liver with a collagenase solution to isolate the hepatocytes.

-

Cell Culture and Labeling: Culture the isolated hepatocytes in a medium containing tritiated thymidine ([³H]TdR) for a defined period (e.g., 4 hours).

-

Slide Preparation: Harvest the cells, wash them, and prepare slides for autoradiography.

-

Autoradiography: Coat the slides with photographic emulsion and expose them in the dark for an appropriate duration.

-

Grain Counting: After developing the autoradiographs, stain the cells and count the number of silver grains over the nucleus and in the cytoplasm of non-S-phase cells using a microscope.

-

Data Analysis: Calculate the net nuclear grains (NNG) by subtracting the cytoplasmic grain count from the nuclear grain count. A positive result is indicated by a significant increase in the mean NNG in treated animals compared to controls.

Implications for DIHP: Although a formal UDS study for DIHP has not been reported, the finding of increased hepatic DNA synthesis suggests that this would be a pertinent follow-up study to clarify the genotoxic potential of DIHP in the liver.

Potential Indirect Mechanisms of Genotoxicity

The observed increase in hepatic DNA synthesis, in the absence of positive findings in standard in vitro mutation and clastogenicity assays, points towards a potential indirect mechanism of genotoxicity. For phthalates, a well-documented mechanism involves the generation of reactive oxygen species (ROS) and oxidative stress.[10][11]

Oxidative Stress Pathway

Caption: A proposed indirect mechanism of genotoxicity for phthalates via oxidative stress.

Causality and Mechanistic Insight:

-

Metabolic Activation: DIHP is metabolized in the body to its monoester, which can then undergo further oxidation to form metabolites such as monohydroxyheptyl phthalate, mono-oxoheptyl phthalate, and monocarboxyhexyl phthalate.[12][13] While the parent compound and its primary monoester may not be directly genotoxic, the metabolic processes themselves, particularly those involving peroxisome proliferation, can lead to an overproduction of ROS.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Many phthalates are known to be agonists of PPARα, a nuclear receptor primarily expressed in the liver that regulates lipid metabolism.[10] Activation of PPARα can lead to peroxisome proliferation, an increase in the number and size of these organelles.[10]

-

Reactive Oxygen Species (ROS) Generation: Peroxisomes are a major site of fatty acid β-oxidation, a process that generates hydrogen peroxide (H₂O₂), a type of ROS.[10] The proliferation of peroxisomes can lead to an imbalance in the production and detoxification of ROS, resulting in oxidative stress.

-

Oxidative DNA Damage: Excess ROS can damage cellular macromolecules, including DNA. A common form of oxidative DNA damage is the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), which can lead to G:C to T:A transversions if not repaired. This DNA damage would trigger repair mechanisms, which would be detected as increased or unscheduled DNA synthesis.

This proposed mechanism provides a plausible explanation for the increased hepatic DNA synthesis observed with DIHP in the absence of positive results in standard in vitro genotoxicity assays. It highlights the importance of considering tissue-specific effects and indirect mechanisms of action when evaluating the full genotoxic potential of a compound.

Conclusion and Future Directions

The available data from a standard battery of in vitro genotoxicity tests indicate that Diisoheptyl phthalate is not mutagenic in the Ames test and does not induce chromosomal aberrations in cultured mammalian cells.[1] However, the in vivo finding of increased hepatic DNA synthesis suggests a potential for genotoxicity in the liver, possibly through an indirect mechanism involving oxidative stress secondary to peroxisome proliferation.

For a comprehensive risk assessment, further studies would be beneficial to:

-

Conduct an in vivo Unscheduled DNA Synthesis (UDS) assay to confirm and quantify the extent of DNA repair in the liver following DIHP exposure.

-

Perform an in vivo micronucleus test in rodents , with an analysis of micronuclei in both bone marrow and liver cells, to assess the potential for chromosomal damage in vivo. While data for the closely related DEHP has shown equivocal to positive results in the bone marrow micronucleus test and positive results in a liver micronucleus assay, specific data for DIHP is needed.[14][15][16]

-

Investigate the genotoxicity of DIHP metabolites to determine if they are more reactive than the parent compound.

-

Measure biomarkers of oxidative stress and DNA damage (e.g., 8-oxodG) in the liver of DIHP-treated animals to further elucidate the mechanism of action.

By integrating the findings from these assays, researchers and drug development professionals can build a more complete and scientifically robust understanding of the genotoxic potential of Diisoheptyl phthalate, ensuring a thorough and data-driven approach to chemical safety assessment.

References

-

Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB. Retrieved February 12, 2026, from [Link]

-

OECD 473: Chromosome aberration test (in vitro mammalian). (n.d.). PMU. Retrieved February 12, 2026, from [Link]

-

Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. (2016). OECD. Retrieved February 12, 2026, from [Link]

-

Test No. 471: Bacterial Reverse Mutation Test. (1997). OECD. Retrieved February 12, 2026, from [Link]

-

Reverse mutation test on bacteria according to OECD 471. (2021, August 10). Analytice. Retrieved February 12, 2026, from [Link]

-

Chromosome Aberration Test. (n.d.). Charles River. Retrieved February 12, 2026, from [Link]

-

OECD 473: In Vitro Mammalian Chromosomal Aberration Test. (2020, August 27). Nucro-Technics. Retrieved February 12, 2026, from [Link]

-

Unscheduled DNA Synthesis (UDS) Test with Mammalian Liver Cells In Vivo. (2013). In Methods in Molecular Biology. Springer. Retrieved February 12, 2026, from [Link]

-

Oced 473 chromosomal aberration. (2015, December 2). SlideShare. Retrieved February 12, 2026, from [Link]

-

Test No. 486: Unscheduled DNA Synthesis (UDS) Test with Mammalian Liver Cells in vivo. (1997). OECD. Retrieved February 12, 2026, from [Link]

-

Test No. 471: Bacterial Reverse Mutation Test. (2020). OECD. Retrieved February 12, 2026, from [Link]

-

Koch, H. M., & Calafat, A. M. (2009). Phthalates: metabolism and exposure. International journal of hygiene and environmental health, 212(6), 649–663. [Link]

-

Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Retrieved February 12, 2026, from [Link]

-

Silva, M. J., et al. (2022). Urinary Concentrations of Diisoheptyl Phthalate Biomarkers in Convenience Samples of U.S. Adults in 2000 and 2018–2019. International Journal of Environmental Research and Public Health, 19(15), 9205. [Link]

- Rajagopal, T., et al. (2017). Cytotoxic and genotoxic effects of di-isononyl phthalate and di-(2-ethylhexyl) phthalate: An in vitro and in vivo approach on three different models. Ecologia Balkanica, 9(1), 47-55.

- National Toxicology Program. (2023). Genetic Toxicology - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2-ethylhexyl) Phthalate (CASRN 117-81-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats. National Toxicology Program technical report series, (592), 1–254.

-

Erkekoglu, P., & Kocer-Gumusel, B. (2014). Genotoxicity of phthalates. Toxicology mechanisms and methods, 24(7), 416–426. [Link]

-

Brambilla, G., & Martelli, A. (2013). Unscheduled DNA synthesis (UDS) test with mammalian liver cells in vivo. Methods in molecular biology (Clifton, N.J.), 1044, 373–387. [Link]

-

Erkekoglu, P., & Kocer-Gumusel, B. (2014). Genotoxicity of phthalates. Toxicology mechanisms and methods, 24(7), 416–426. [Link]

-

Metabolites used to assess exposure to diisoheptyl phthalate. Only one... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Shigano, M., et al. (2024). Confirmation of Di(2-ethylhexyl) phthalate-induced micronuclei by repeated dose liver micronucleus assay. Genes and environment : the official journal of the Japanese Environmental Mutagen Society, 46(1), 17. [Link]

-

Test No. 486: Unscheduled DNA Synthesis (UDS) Test with Mammalian Liver Cells in vivo. (1997). OECD. Retrieved February 12, 2026, from [Link]

-

G04: In Vivo Micronucleus Summary Data. (2018, September 20). NTP. Retrieved February 12, 2026, from [Link]

-

Diisoheptyl Phthalate. (2017). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved February 12, 2026, from [Link]

-

Sargazi, S., et al. (2021). Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways. Environmental science and pollution research international, 28(36), 49779–49795. [Link]

-

Fautz, R., et al. (1994). Recommendations for the performance of UDS tests in vitro and in vivo. Mutation research, 312(3), 263–285. [Link]

-

Major di(2-ethylhexyl)phthalate (DEHP) metabolic pathways and... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Hsieh, T. H., et al. (2017). Di (2-ethylhexyl) phthalate exposure impairs meiotic progression and DNA damage repair in fetal mouse oocytes in vitro. Cell death & disease, 8(6), e2863. [Link]

-

Genetic toxicology of phthalate esters: mutagenic and other genotoxic effects. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

-

Confirmation of Di(2-ethylhexyl) phthalate-induced micronuclei by repeated dose liver micronucleus assay. (2024, August 12). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 3. oecd.org [oecd.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. criver.com [criver.com]

- 6. nucro-technics.com [nucro-technics.com]

- 7. Unscheduled DNA Synthesis (UDS) Test with Mammalian Liver Cells In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 8. Unscheduled DNA synthesis (UDS) test with mammalian liver cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. belmagumusel.com [belmagumusel.com]

- 11. Genotoxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urinary Concentrations of Diisoheptyl Phthalate Biomarkers in Convenience Samples of U.S. Adults in 2000 and 2018–2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Genetic Toxicology - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2-ethylhexyl) Phthalate (CASRN 117-81-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Confirmation of Di(2-ethylhexyl) phthalate-induced micronuclei by repeated dose liver micronucleus assay: focus on evaluation of liver micronucleus assay in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Toxicological Profile & Risk Assessment: Diisoheptyl Phthalate (DIHP) Induced Reproductive Dysgenesis

Executive Summary

Diisoheptyl phthalate (DIHP) (CAS RN: 71888-89-6) is a branched C7 phthalate ester primarily used as a plasticizer in vinyl flooring and wire insulation.[1] While less ubiquitous than DEHP, DIHP exhibits a potent anti-androgenic toxicity profile consistent with the "Phthalate Syndrome."[2] This guide synthesizes the mechanistic basis of DIHP-induced reproductive toxicity, focusing on the disruption of fetal Leydig cell (FLC) function, suppression of steroidogenesis, and subsequent developmental malformations.[2][3]

Researchers and drug development professionals must recognize DIHP not merely as a general toxicant, but as a specific disruptor of the in utero masculinization programming window (Gestation Days 12–21 in rats), necessitating targeted screening protocols for testosterone synthesis inhibition and insulin-like peptide 3 (INSL3) suppression.

Chemical Identity & Physicochemical Context

Understanding the structural properties of DIHP is critical for predicting bioavailability and metabolic activation.

-

Chemical Name: 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich.[2]

-

Structure: Branched alkyl side chains (isoheptyl).[4]

-

Metabolic Activation: Like other phthalates, DIHP is rapidly hydrolyzed by lipases in the gut to its bioactive monoester, Monoisoheptyl phthalate (MIHP) .[2] MIHP is the proximate toxicant responsible for disrupting Sertoli-Leydig cell signaling.

| Property | Value | Relevance to Toxicity |

| Molecular Weight | ~362 g/mol | Facilitates placental transfer. |

| LogKow | High (> 6) | High lipophilicity; potential for accumulation in fetal tissues. |

| Water Solubility | Very Low | Requires corn oil vehicle for in vivo gavage studies. |

Mechanism of Action: The Anti-Androgenic AOP

DIHP toxicity is characterized by a non-receptor-mediated anti-androgenic mechanism. Unlike flutamide (which blocks the androgen receptor), DIHP inhibits the synthesis of androgens.

Disruption of Steroidogenesis

Exposure to DIHP downregulates a battery of genes essential for cholesterol transport and steroid biosynthesis within Fetal Leydig Cells (FLCs).

-

Key Targets: Star (Steroidogenic Acute Regulatory protein), Cyp11a1 (Side-chain cleavage enzyme), and Cyp17a1.[2]

-

Consequence: A dose-dependent reduction in fetal testicular testosterone (T) production.[3][5]

The INSL3-Cryptorchidism Axis

DIHP suppresses the expression of Insl3 (Insulin-like peptide 3).[3][5] INSL3 is critical for the transabdominal descent of the testes. Its suppression leads to cryptorchidism (undescended testes), a hallmark of phthalate toxicity.[2]

Cellular Pathologies

-

Multinucleated Gonocytes (MNGs): DIHP exposure causes gonocytes to become multinucleated, indicating a disruption in germ cell-Sertoli cell communication.

-

Leydig Cell Aggregation: Instead of a diffuse distribution, FLCs form large, abnormal aggregates in the interstitial space.[2]

Visualization: Adverse Outcome Pathway (AOP)

The following diagram illustrates the causal linkage between DIHP exposure and reproductive malformations.[3]

Figure 1: Adverse Outcome Pathway (AOP) for DIHP-induced reproductive toxicity, detailing the cascade from gene suppression to phenotypic malformations.

Experimental Methodologies: Validated Protocols

To assess DIHP toxicity reliably, researchers must utilize the "Phthalate Syndrome" critical window assay.[2] Standard adult toxicity studies often miss these developmental endpoints.[2]

Protocol: In Utero Exposure Assay (Rat Model)

Objective: Determine the effects of DIHP on fetal testosterone production and male reproductive tract development.[3][5]

Subject: Sprague-Dawley Rats (Time-mated). Critical Window: Gestation Days (GD) 12–21.

Step-by-Step Workflow:

-

Dosing: Administer DIHP via oral gavage in corn oil vehicle daily from GD 12 to GD 21.

-

Cesarean Section (GD 21):

-

Euthanize dams on GD 21 (prior to parturition).

-

Remove fetuses and determine sex via anogenital distance (AGD) inspection (males have longer AGD).

-

-

Endpoint 1: Anogenital Distance (AGD):

-

Measure AGD using a digital caliper under a stereomicroscope.[2]

-

Normalization: Calculate AGD Index = AGD / (Body Weight)^(1/3).

-

-

Endpoint 2: Ex Vivo Testosterone Production:

-

Isolate fetal testes.[2]

-

Incubate single testis in Media 199 (+gonadotropin) for 3 hours at 37°C.

-

Quantify testosterone in media via LC-MS/MS or RIA.

-

-

Endpoint 3: Gene Expression (qPCR):

Protocol Visualization

Figure 2: Experimental timeline for the standard in utero phthalate toxicity assay.

Quantitative Risk Assessment Data

The following data summarizes key toxicological thresholds derived from validated 2-generation and developmental toxicity studies (e.g., McKee et al., 2006; Lin et al.).

Table 1: Critical Effect Levels (Rat Models)

| Endpoint | Value Type | Dose (mg/kg bw/day) | Biological Significance |

| Developmental Toxicity | NOAEL | 300 | Threshold for fetal malformations.[6] |

| Developmental Toxicity | LOAEL | 750 | Increased resorptions, skeletal malformations, ectopic testes.[2] |

| Reproductive Toxicity (F1) | NOAEL | ~227–750 (4500 ppm) | Based on reproductive organ weights.[6] |

| Reproductive Toxicity (F1) | LOAEL | ~419–1360 (8000 ppm) | Decreased fertility, reduced AGD, nipple retention.[2] |

| Testosterone Reduction | IC50 | ~384 | Concentration inhibiting 50% of serum T synthesis.[2] |

| INSL3 Reduction | IC50 | ~401 | Concentration inhibiting 50% of INSL3 expression.[2] |

Note: The proximity of the IC50 values for Testosterone and INSL3 suggests a coordinated downregulation of Leydig cell function.

Regulatory & Comparative Context

Potency Comparison

DIHP is considered a "transitional" phthalate (C7).

-

Potency: DIHP is generally equipotent or slightly less potent than DEHP (C8) and DBP (C4) in reducing fetal testosterone, but follows the same mode of action.

-

Mixture Toxicity: Studies indicate that DIHP acts dose-additively with other anti-androgenic phthalates (DEHP, DBP, BBP).[2][5] Risk assessments should consider cumulative exposure.[2]

Regulatory Status

-

US CPSC: Classified as a chronic toxicant due to reproductive and developmental effects.[7]

-

ECHA/REACH: Identified as a Substance of Very High Concern (SVHC) candidate due to reprotoxic properties.

-

AICIS (Australia): Validated hazards include fertility reduction and developmental malformations.[6]

References

-

McKee, R. H., et al. (2006). An assessment of the potential developmental and reproductive toxicity of diisoheptyl phthalate in rodents.[2] Reproductive Toxicology, 21(3), 241-252.[2][6] Link

-

Saillenfait, A. M., et al. (2006). Developmental toxic effects of diisobutyl phthalate, the methyl-branched analogue of di-n-butyl phthalate, administered by gavage to rats.[2][8] Toxicology Letters, 165(1), 39-46.[2][8] Link

-

Lin, H., et al. (2008). Involvement of leukemia inhibitory factor in the abnormal aggregation of fetal Leydig cells caused by phthalate exposure.[2][3] Reproductive Toxicology. Link

-

Consumer Product Safety Commission (CPSC). (2010). Toxicity Review of Diisoheptyl Phthalate (DIHP).[1] Link

-